Fgfr4-IN-9

FGFR4 inhibitor Kinase selectivity Hepatocellular carcinoma

Disentangling FGFR4-specific signaling from pan-FGFR noise is a persistent challenge in HCC research. Fgfr4-IN-9 (Compound 6O) is an ATP-competitive FGFR4 inhibitor engineered for exceptional paralog selectivity-displaying 398-664-fold selectivity over FGFR1-3 and >8-fold advantage over BLU9931. Key differentiators: (1) Isolates FGFR4-dependent phenotypes in Hep3B and Huh7 cells co-expressing multiple FGFR isoforms. (2) Enables unambiguous SAR benchmarking with defined IC50 values across all four FGFRs. (3) Validates FGFR4 as a target in vivo (CAM xenograft) without pan-FGFR confounding effects.

Molecular Formula C24H22ClF3N4O4
Molecular Weight 522.9 g/mol
Cat. No. B12396029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-9
Molecular FormulaC24H22ClF3N4O4
Molecular Weight522.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F
InChIInChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32)
InChIKeyWVBQWKJLAMNYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-9: Selective FGFR4 Inhibitor


Fgfr4-IN-9 (also designated as Compound 6O) is a selective, ATP-competitive inhibitor of fibroblast growth factor receptor 4 (FGFR4) with an IC₅₀ of 75.3 nM [1]. It belongs to the aminodimethylpyrimidinol class and is primarily utilized in preclinical oncology research to interrogate FGFR4-dependent signaling in hepatocellular carcinoma (HCC). Its molecular formula is C₂₄H₂₂ClF₃N₄O₄, with a molecular weight of 522.9 g/mol [1]. Unlike pan-FGFR inhibitors, Fgfr4-IN-9 offers a distinct selectivity window that minimizes confounding effects from FGFR1-3 inhibition, making it a valuable tool for dissecting FGFR4-specific biology [1].

Why Fgfr4-IN-9 Outperforms Generic FGFR4 Inhibitors


Direct substitution of Fgfr4-IN-9 with other FGFR4-targeting agents is inadvisable due to profound differences in paralog selectivity. Pan-FGFR inhibitors or less selective FGFR4 compounds can simultaneously engage FGFR1, FGFR2, or FGFR3, leading to off-target signaling modulation that confounds phenotypic readouts [1]. Fgfr4-IN-9 was specifically engineered to exploit a unique structural motif that prohibits covalent bonding to FGFR1-3, resulting in a selectivity profile that is quantifiably superior to the benchmark tool compound BLU9931 [1]. In experiments where FGFR4-specific signaling must be isolated, using a compound with lower selectivity risks misattributing cellular effects to the incorrect kinase, thereby undermining data reproducibility and mechanistic clarity [1].

Fgfr4-IN-9 Selectivity Benchmarking


FGFR4 Paralog Selectivity Advantage

Fgfr4-IN-9 (Compound 6O) demonstrates a selectivity ratio for FGFR4 over FGFR1-3 that is at least 8 times higher than that of the widely used positive control BLU9931 [1]. This improvement is driven by the compound's inability to form a covalent bond with FGFR1-3 due to its dimethylpyrimidine ring structure [1].

FGFR4 inhibitor Kinase selectivity Hepatocellular carcinoma

Antiproliferative Activity in Hep3B Cells

In Hep3B hepatocellular carcinoma cells, Fgfr4-IN-9 exhibits an antiproliferative IC₅₀ of 4.5 µM [1]. While less potent than BLU9931 (IC₅₀ = 0.9 µM) [2], this intermediate potency can be advantageous in experiments where complete pathway shutdown is not desired, or where dose-response windows are needed to study graded FGFR4 inhibition.

Hepatocellular carcinoma Antiproliferative activity Hep3B cells

In Vivo Antitumor Efficacy in Xenograft Model

Despite lower biochemical and cellular potency, Fgfr4-IN-9 achieves in vivo antitumor efficacy that is almost similar to BLU9931 in the Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model [1]. This parity suggests favorable pharmacokinetic or tissue distribution properties that compensate for its reduced potency.

In vivo efficacy CAM assay Tumor xenograft

Cytotoxicity Profile in Normal Cells

In the H6c7 normal human pancreatic duct epithelial cell line, Fgfr4-IN-9 exhibits a cytotoxicity IC₅₀ of 18 µM, which is comparable to BLU9931 (IC₅₀ = 13.4 µM) [1]. This indicates that the improved selectivity does not come at the cost of increased general cytotoxicity, maintaining a viable therapeutic window.

Cytotoxicity Normal cell line H6c7

Selectivity vs. Clinical FGFR4 Inhibitors

When benchmarked against clinical-stage FGFR4 inhibitors, Fgfr4-IN-9's selectivity profile is notable. While compounds like FGF401 (roblitinib) and H3B-6527 demonstrate higher potency (IC₅₀ <2 nM) [1], their reported selectivity windows (≥250-fold for H3B-6527; ≥1,000-fold for FGF401) are comparable to or slightly exceed that of Fgfr4-IN-9 (398-664-fold) [1]. However, Fgfr4-IN-9's >8-fold selectivity advantage over BLU9931 remains a distinct feature for investigators seeking a tool compound with a well-defined selectivity benchmark.

FGFR4 inhibitor Kinase selectivity Clinical candidates

Structural Basis for Selectivity

The enhanced selectivity of Fgfr4-IN-9 is attributed to a specific structural feature: a fluorine atom on the dimethoxyphenyl ring, combined with methyl groups on the pyrimidine core [1]. This combination prevents the compound from adopting a conformation suitable for covalent bonding to FGFR1-3, while maintaining strong binding interactions with FGFR4 [1]. In contrast, BLU9931's dichloro-substituted phenyl ring allows for some degree of off-target covalent engagement.

Molecular docking Structure-activity relationship Drug design

Fgfr4-IN-9 Preclinical Applications


FGFR4-Specific Signaling in HCC

Use Fgfr4-IN-9 to dissect FGFR4-dependent pathways in hepatocellular carcinoma models where FGFR1-3 expression is also present. The >8-fold selectivity advantage over BLU9931 ensures that observed phenotypic changes are attributable to FGFR4 inhibition alone, reducing the risk of misinterpretation from pan-FGFR activity [1]. This is particularly critical in cell lines like Hep3B and Huh7, which co-express multiple FGFR isoforms [1].

Selectivity Benchmarking in SAR

In medicinal chemistry programs developing next-generation FGFR4 inhibitors, Fgfr4-IN-9 serves as an ideal reference standard for selectivity. Its defined IC₅₀ values for FGFR1-4 allow direct calculation of selectivity ratios (398-664 fold), providing a quantitative benchmark against which novel analogs can be compared [1]. This enables structure-activity relationship (SAR) studies to rationally improve upon an already favorable selectivity profile [1].

In Vivo Proof-of-Concept

Employ Fgfr4-IN-9 in chick chorioallantoic membrane (CAM) tumor xenograft models or murine studies where high paralog selectivity is paramount. Despite modest biochemical potency, Fgfr4-IN-9 demonstrates in vivo antitumor efficacy comparable to BLU9931 [1]. This makes it suitable for validating FGFR4 as a target in vivo without the confounding effects of FGFR1-3 inhibition, which can mask or alter the therapeutic response [1].

Negative Control for Pan-FGFR Studies

Use Fgfr4-IN-9 as a 'selectivity control' in experiments testing pan-FGFR inhibitors. By comparing the effects of a pan-FGFR inhibitor (e.g., infigratinib, which inhibits FGFR1-4) against Fgfr4-IN-9, researchers can delineate which phenotypes are driven specifically by FGFR4 blockade versus broader FGFR family inhibition. This is essential for deconvoluting the pharmacology of multi-targeted kinase inhibitors [1].

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